3-Chloro-4-(hydroxymethyl)phenol
Overview
Description
3-Chloro-4-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7ClO2. It is a derivative of phenol, where the hydroxyl group is substituted with a chloromethyl group at the third position and a hydroxymethyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(hydroxymethyl)phenol can be achieved through several methods. One common method involves the chlorination of 4-(hydroxymethyl)phenol. The reaction typically takes place in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is carried out at a temperature range of 0-5°C to prevent over-chlorination and to ensure the selective formation of the desired product.
Another synthetic route involves the hydroxymethylation of 3-chlorophenol. This reaction can be carried out using formaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions include a temperature range of 20-30°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions. The use of continuous flow reactors allows for better control over temperature and reaction time, leading to higher yields and purity of the final product. The industrial process also involves purification steps such as distillation and recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: 3-Chloro-4-(carboxymethyl)phenol.
Reduction: 3-Methyl-4-(hydroxymethyl)phenol.
Substitution: 3-Methoxy-4-(hydroxymethyl)phenol.
Scientific Research Applications
3-Chloro-4-(hydroxymethyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(hydroxymethyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloromethyl group can undergo nucleophilic substitution reactions with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(hydroxymethyl)phenol
- 3-Chloro-4-methylphenol
- 3-Chloro-4-(methoxymethyl)phenol
Uniqueness
3-Chloro-4-(hydroxymethyl)phenol is unique due to the presence of both a chloromethyl and a hydroxymethyl group on the phenol ring. This combination of functional groups imparts specific chemical properties, such as increased reactivity towards nucleophiles and the ability to form hydrogen bonds. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Properties
IUPAC Name |
3-chloro-4-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQASBWZSSWBCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612027 | |
Record name | 3-Chloro-4-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171569-42-9 | |
Record name | 3-Chloro-4-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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